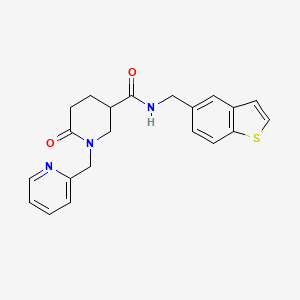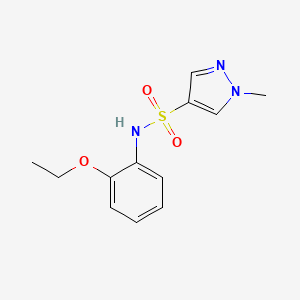
N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide, also known as BPTP, is a small molecule inhibitor that has been developed for the treatment of cancer. BPTP is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling and glucose metabolism. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose uptake in preclinical models, making it an attractive target for the development of new therapeutics for diabetes and obesity.
作用机制
N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide works by binding to the active site of PTP1B, preventing it from dephosphorylating its substrates. This leads to increased insulin signaling and glucose uptake in skeletal muscle and adipose tissue, resulting in improved glucose homeostasis. This compound has also been shown to inhibit the growth of cancer cells by promoting apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of diabetes and obesity. In addition, this compound has been shown to decrease body weight and adiposity in obese mice. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
One advantage of N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is that it is a highly specific inhibitor of PTP1B, with minimal off-target effects. This makes it a useful tool for studying the role of PTP1B in various physiological processes. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several potential future directions for research on N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide. One area of interest is the development of more soluble analogs of this compound that can be administered in vivo. Another area of interest is the investigation of this compound as a potential therapeutic for cancer, either as a single agent or in combination with chemotherapy. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for the development of new therapeutics for diabetes and obesity.
合成方法
N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the coupling of two key intermediates, 1-(2-pyridinylmethyl)-3-piperidinecarboxylic acid and 1-benzothien-5-ylmethanol. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied in preclinical models of diabetes and obesity, where it has been shown to improve insulin sensitivity and glucose uptake. In addition to its metabolic effects, this compound has also been investigated for its potential anti-cancer properties. PTP1B is overexpressed in many types of cancer, and inhibition of this enzyme has been shown to suppress tumor growth and enhance the efficacy of chemotherapy.
属性
IUPAC Name |
N-(1-benzothiophen-5-ylmethyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-20-7-5-17(13-24(20)14-18-3-1-2-9-22-18)21(26)23-12-15-4-6-19-16(11-15)8-10-27-19/h1-4,6,8-11,17H,5,7,12-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTIWVDLWOYJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCC2=CC3=C(C=C2)SC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6105392.png)
![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6105396.png)
![2-[(4-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6105409.png)
![7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6105410.png)
![N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}butanamide](/img/structure/B6105416.png)
![ethyl 4-[7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate](/img/structure/B6105417.png)
![4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B6105425.png)

![2-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6105443.png)
![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6105455.png)
![N-(4-acetylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6105457.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6105477.png)
